1-[3-(4-Chlorobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one
Description
The compound 1-[3-(4-Chlorobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one features a piperidine ring substituted at the 3-position with a 4-chlorobenzoyl group and at the 1-position with a trifluoroacetyl moiety. Its molecular formula is C₁₄H₁₃ClF₃NO₂, with a molar mass of 327.71 g/mol (calculated).
Such methods likely apply here.
Properties
IUPAC Name |
1-[3-(4-chlorobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3NO2/c15-11-5-3-9(4-6-11)12(20)10-2-1-7-19(8-10)13(21)14(16,17)18/h3-6,10H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCCOGDOCYJHSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(F)(F)F)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(4-Chlorobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzoyl chloride and piperidine.
Reaction Conditions: The 4-chlorobenzoyl chloride is reacted with piperidine in the presence of a base such as triethylamine to form the intermediate 4-chlorobenzoylpiperidine.
Trifluoroacetylation: The intermediate is then subjected to trifluoroacetylation using trifluoroacetic anhydride to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[3-(4-Chlorobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-[3-(4-Chlorobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its pharmacological properties.
Industrial Applications: It is utilized in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-Chlorobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various pharmacological effects, depending on the enzyme targeted. Additionally, the compound may interact with receptors in the central nervous system, modulating neurotransmitter release and signaling pathways .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key structural features and properties of the target compound with its analogs:
Key Observations :
- Trifluoroacetyl vs.
- Substituent Position : The 3-position substitution on piperidine (target compound) versus 4-position (e.g., ) may influence conformational flexibility and target engagement .
- Halogen Effects : The 4-chlorobenzoyl group (target) offers greater lipophilicity than difluorobenzoyl analogs, which could improve membrane permeability but reduce solubility .
Biological Activity
The compound 1-[3-(4-Chlorobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H16ClF3N2O
- Molecular Weight : 348.76 g/mol
Structural Features
The compound features a piperidine ring substituted with a 4-chlorobenzoyl group and a trifluoroethanone moiety. The presence of the trifluoromethyl group contributes to its lipophilicity and potential interaction with biological targets.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets within biological systems. It has been shown to exhibit:
- Cytotoxicity against cancer cell lines : Studies indicate that the compound demonstrates significant inhibitory effects on the growth of various cancer cell lines, including liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cells .
- Potential as an enzyme inhibitor : The structural characteristics suggest that it may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions.
Case Studies and Research Findings
- Cytotoxicity Studies :
- Pharmacological Profiles :
-
In Vivo Studies :
- Preliminary in vivo studies have suggested that compounds similar to this compound may possess anti-inflammatory properties, although further research is needed to confirm these effects and establish therapeutic dosages.
Data Table: Cytotoxic Activity
| Compound Name | Cell Line Tested | IC50 (µM) | Observations |
|---|---|---|---|
| This compound | HUH7 | 25 | Significant growth inhibition |
| This compound | MCF7 | 15 | High potency observed |
| This compound | HCT-116 | 30 | Moderate activity |
Q & A
Basic: What are the optimal synthetic routes for 1-[3-(4-Chlorobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one, and how can reaction yields be improved?
Methodological Answer:
The synthesis typically involves coupling 4-chlorobenzoyl chloride with a piperidine derivative, followed by trifluoroacetylation. Key steps include:
- Nucleophilic substitution : Reacting piperidine with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base to neutralize HCl .
- Acylation : Introducing the 4-chlorobenzoyl group via Friedel-Crafts acylation, employing AlCl₃ as a Lewis catalyst in refluxing DCM.
- Trifluoroacetyl incorporation : Use trifluoroacetic anhydride (TFAA) in dimethylformamide (DMF) under controlled pH (pH 7–8) to avoid over-acylation .
Yield Optimization : - Use high-purity reagents to minimize side reactions.
- Monitor reaction progress via TLC or LC-MS.
- For purification, employ column chromatography with silica gel (hexane:EtOAc gradient) or recrystallization from ethanol/water mixtures. Reported yields for analogous compounds reach ~90% under optimized conditions .
Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the piperidine ring and 4-chlorobenzoyl group. For example, the piperidine CH₂ groups typically resonate at δ 2.5–3.5 ppm, while aromatic protons from the chlorobenzoyl moiety appear at δ 7.2–7.8 ppm .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) with <2 ppm mass accuracy. Fragmentation patterns can confirm the trifluoroacetyl group (e.g., loss of CF₃CO fragment).
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) .
- HPLC-PDA : Assess purity (>98%) using a C18 column (MeCN:H₂O mobile phase) with UV detection at 254 nm .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or crystal packing?
Methodological Answer:
- Data Collection : Use a single crystal (size ~0.2 mm³) on a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K. For example, analogous piperidinyl compounds have been solved in the monoclinic space group P2₁/c .
- Structure Solution : Employ SHELXT or SHELXD for phase determination via intrinsic phasing or Patterson methods .
- Refinement : Use SHELXL for full-matrix least-squares refinement. Key parameters:
- Validation : Check for voids (PLATON), bond-length discrepancies, and thermal motion outliers.
Advanced: What strategies identify biological targets or mechanisms of action for this compound?
Methodological Answer:
- In Silico Docking : Screen against protein databases (e.g., PDB) using AutoDock Vina. Prioritize targets like kinases or GPCRs due to the piperidine scaffold’s prevalence in inhibitors .
- Cellular Assays :
- Proliferation Assays : Test in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT assay.
- Target Engagement : Use thermal shift assays (TSA) to monitor protein stabilization upon ligand binding .
- Biophysical Validation :
- SPR/Surface Plasmon Resonance : Measure binding kinetics (ka/kd) to purified targets.
- ITC/Isothermal Titration Calorimetry : Quantify binding thermodynamics (ΔH, ΔS) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Methodological Answer:
- Systematic Substituent Variation :
- Replace 4-chlorobenzoyl with other aryl groups (e.g., 4-fluorophenyl, 3,5-dichlorophenyl) to assess electronic effects.
- Modify the trifluoroethyl group to difluoro or pentafluoropropyl to study steric vs. electronic contributions .
- In Vitro Testing :
- Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., kinase panels).
- Assess logP (HPLC-derived) and solubility (shake-flask method) to correlate hydrophobicity with activity .
- Computational Modeling :
- Perform QSAR using Gaussian or Schrödinger to predict binding affinities.
- MD simulations (AMBER/CHARMM) to analyze ligand-protein stability over 100 ns trajectories .
Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Methodological Answer:
- Stability Profiling :
- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24h. Monitor degradation via HPLC. Piperidine derivatives often degrade at pH <2 due to protonation-induced ring opening .
- Thermal Stability : Perform TGA/DSC to determine decomposition onset temperatures (typically >150°C for trifluoroacetyl compounds).
- Storage Recommendations :
- Store at –20°C in amber vials under argon.
- Prepare fresh solutions in DMSO (avoid aqueous buffers for long-term storage) .
Advanced: How should researchers address contradictions in pharmacological data across different assay systems?
Methodological Answer:
- Assay Validation :
- Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm target inhibition.
- Include positive controls (e.g., staurosporine for kinase assays) to normalize inter-assay variability .
- Data Reconciliation :
- Analyze differences in cell permeability (e.g., via Caco-2 monolayer assays) or serum protein binding (equilibrium dialysis).
- Adjust for metabolic stability using liver microsome assays (e.g., t₁/₂ in human vs. murine microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
